Cas no 952991-12-7 (3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide)

3-Methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at the 3-position and a carboxamide moiety at the 5-position. The carboxamide nitrogen is further linked to a 4-(methylsulfanyl)phenyl group, enhancing its potential for diverse chemical interactions. This structure suggests utility in medicinal chemistry, particularly as a scaffold for bioactive molecules, due to the presence of sulfur and nitrogen heteroatoms, which may contribute to binding affinity and metabolic stability. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in pharmaceutical research and agrochemical development.
3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide structure
952991-12-7 structure
Product Name:3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide
CAS No:952991-12-7
MF:C12H12N2O2S
MW:248.300881385803
CID:6483483
PubChem ID:16880199
Update Time:2025-06-10

3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide
    • F5002-0627
    • 3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide
    • AKOS024487813
    • 3-methyl-N-[4-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide
    • 952991-12-7
    • 3-methyl-N-(4-methylsulfanylphenyl)-1,2-oxazole-5-carboxamide
    • Inchi: 1S/C12H12N2O2S/c1-8-7-11(16-14-8)12(15)13-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15)
    • InChI Key: OZNUMTFMNYIWHG-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1)NC(C1=CC(C)=NO1)=O

Computed Properties

  • Exact Mass: 248.06194880g/mol
  • Monoisotopic Mass: 248.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 80.4Ų

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Additional information on 3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide

Comprehensive Overview of 3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide (CAS No. 952991-12-7)

The compound 3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide (CAS No. 952991-12-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the 1,2-oxazole core and methylsulfanyl substituent, make it a valuable candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold, given its ability to interact with biological targets. The compound's carboxamide moiety further enhances its versatility, enabling it to participate in hydrogen bonding and other molecular interactions.

In recent years, the demand for novel heterocyclic compounds like 3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide has surged, driven by advancements in drug discovery and material science. This compound's CAS No. 952991-12-7 is frequently searched in academic databases and patent literature, reflecting its growing relevance. One of the key areas of interest is its potential role in enzyme inhibition, particularly in pathways related to inflammation and metabolic disorders. Additionally, its methylsulfanyl group has been explored for its electron-donating properties, which could influence the compound's reactivity and stability.

The synthesis of 3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions, including condensation and cyclization processes. Researchers have optimized these methods to improve yield and purity, making the compound more accessible for further studies. Its oxazole ring is a notable feature, as this heterocycle is known for its presence in many FDA-approved drugs. The compound's lipophilicity and molecular weight are also critical parameters evaluated during preclinical assessments, as they influence bioavailability and pharmacokinetics.

From an industrial perspective, CAS No. 952991-12-7 is often discussed in the context of green chemistry and sustainable synthesis. With increasing regulatory pressure to reduce hazardous byproducts, chemists are exploring eco-friendly routes to produce such compounds. The methylsulfanyl substituent, for instance, can be introduced using less toxic reagents, aligning with the principles of atom economy. This focus on sustainability has made the compound a topic of interest in both academic and corporate research circles.

Another hot topic linked to 3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide is its potential application in crop protection. Agrochemical companies are investigating its efficacy as a pesticide intermediate, given its structural similarity to other bioactive molecules. The 1,2-oxazole ring, in particular, has shown promise in targeting specific pests while minimizing environmental impact. This aligns with the global push for sustainable agriculture and reduced chemical residues in food products.

In the realm of medicinal chemistry, CAS No. 952991-12-7 is often compared to other oxazole derivatives with known therapeutic effects. For example, its carboxamide group is reminiscent of certain kinase inhibitors, sparking interest in its potential anticancer properties. Computational studies, including molecular docking, have been employed to predict its binding affinity with various protein targets. These in silico approaches are cost-effective and accelerate the identification of promising candidates for further testing.

The compound's physical and chemical properties are also well-documented, including its melting point, solubility, and spectral data (NMR, IR). These characteristics are essential for quality control and formulation development. For instance, its solubility profile can influence the choice of solvents in drug delivery systems. Researchers are also exploring its stability under different pH conditions, which is crucial for ensuring shelf life and efficacy in final products.

As the scientific community continues to explore 3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide, its patent landscape is expanding. Several applications have been filed for its use in combination therapies and nanotechnology-based delivery systems. The compound's versatility makes it a strong contender for next-generation therapeutics, particularly in areas like precision medicine. Its ability to be functionalized further adds to its appeal, allowing chemists to tailor its properties for specific applications.

In conclusion, 3-methyl-N-4-(methylsulfanyl)phenyl-1,2-oxazole-5-carboxamide (CAS No. 952991-12-7) represents a fascinating intersection of chemistry, biology, and materials science. Its multifaceted applications, from drug discovery to agrochemical development, underscore its importance in modern research. As innovations in synthetic methodologies and computational modeling advance, this compound is poised to play an even more significant role in addressing some of the most pressing challenges in science and industry.

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